2-Chloro-1-(3,5-difluorophenyl)ethanone

Description

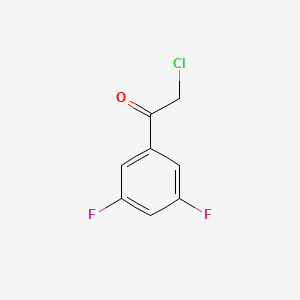

2-Chloro-1-(3,5-difluorophenyl)ethanone is a halogenated acetophenone derivative with a molecular formula of C₈H₅ClF₂O. Its structure features a ketone group at the 1-position of the phenyl ring, substituted with chlorine at the 2-position and fluorine atoms at the 3- and 5-positions. This compound is of significant interest in organic synthesis, particularly as a precursor for pharmaceuticals and agrochemicals, owing to the electron-withdrawing effects of the halogens, which modulate reactivity in nucleophilic substitutions or reductions .

Properties

IUPAC Name |

2-chloro-1-(3,5-difluorophenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O/c9-4-8(12)5-1-6(10)3-7(11)2-5/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUXLAAYNWCGPLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20841775 | |

| Record name | 2-Chloro-1-(3,5-difluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20841775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920023-60-5 | |

| Record name | 2-Chloro-1-(3,5-difluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20841775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHClFO

- Molecular Weight : 190.575 g/mol

- Physical State : Typically encountered as a colorless to yellow oily liquid.

Synthesis and Intermediate in Organic Chemistry

One of the primary applications of 2-chloro-1-(3,5-difluorophenyl)ethanone is as an intermediate in organic synthesis. It is utilized in the preparation of various pharmaceutical compounds and agrochemicals. The compound's chlorinated structure allows for further functionalization, making it a versatile building block in synthetic pathways.

Case Study: Synthesis of Chiral Alcohols

A notable application involves the reduction of this compound to produce chiral alcohols. For instance, researchers have demonstrated methods using metal catalysts and hydrogen donors like formic acid to achieve high enantiomeric excess (e.e.) in the resulting chiral products. This process not only enhances efficiency but also reduces environmental impact by minimizing catalyst usage and employing less toxic reagents .

| Reaction Conditions | Catalyst | Yield (%) | e.e. (%) |

|---|---|---|---|

| Room Temperature | Rh-based | 85 | 98 |

| 40 °C | Ir-based | 90 | 95 |

Medicinal Chemistry Applications

The compound has potential applications in medicinal chemistry, particularly in developing new therapeutic agents. The difluorophenyl moiety contributes to the biological activity of synthesized compounds.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit promising anticancer properties. In vitro studies have shown that certain derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. These findings suggest a pathway for developing new cancer therapeutics based on this compound .

| Compound Derivative | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Derivative A | 15 | Apoptosis induction |

| Derivative B | 22 | Cell cycle arrest |

Agrochemical Applications

In agrochemistry, this compound serves as an intermediate for synthesizing herbicides and pesticides. Its chlorinated structure enhances its efficacy against a range of pests while providing stability under various environmental conditions.

Case Study: Herbicide Development

A study focused on synthesizing herbicides using this compound as a starting material demonstrated effective weed control with minimal phytotoxicity to crops. The research highlighted the compound's ability to target specific biochemical pathways in plants, making it an attractive candidate for future agrochemical formulations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations

2-Chloro-1-(3,4-difluorophenyl)ethanone

- Structural Difference : Fluorine atoms at 3- and 4-positions instead of 3,3.

- Reactivity : In enzymatic reductions using E. coli cells with choline acetate/lysine (ChAc/Lys) as a co-solvent, this analog achieved 87% yield and 99% enantiomeric excess (ee) for the (S)-chlorohydrin product. The 3,4-difluoro substitution slightly alters steric and electronic effects, enhancing coenzyme regeneration and membrane permeability during bioreduction compared to aqueous media .

1-(2,6-Dichloro-3-fluorophenyl)ethanone (CAS 290835-85-7)

- Structural Difference : Chlorine at 2,6-positions and fluorine at 3-position.

- Properties: Molecular weight 207.03 g/mol.

Halogen Type Variations

2-Bromo-1-(3,5-difluorophenyl)ethanone

- Structural Difference : Bromine replaces chlorine at the 2-position.

- Reactivity : Bromine’s superior leaving-group ability compared to chlorine makes this compound more reactive in nucleophilic substitutions. However, it is flammable and corrosive , requiring stringent handling .

- Physical Properties : Light yellow solid with a molecular weight of 233.49 g/mol (vs. 190.58 g/mol for the chloro analog) .

1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone (CAS 130336-16-2)

- Structural Difference : Trifluoromethyl group replaces chlorine at the 2-position; dichloro substitution at 3,5-positions.

- Its molecular weight is 243.01 g/mol .

Functional Group Additions

Hydroxy-Substituted Analogs

- 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone (CAS MFCD00042476): Structural Feature: Hydroxy group at the 2-position. Impact: Introduces hydrogen-bonding capability, altering solubility and reactivity. Used in synthesizing polyphenols or metal chelators .

- [5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone (CAS 50317-52-7): Structural Feature: Hydroxy and hydroxymethyl groups. Physical Properties: Melting point 97–98°C, lower than non-hydroxylated analogs due to increased polarity .

Reaction Performance in Biocatalytic Systems

*Yield increased from 50% (aqueous) to 80% with glycerol.

Key Findings and Implications

Substituent Positions: Fluorine at 3,5-positions (vs.

Halogen Type : Bromine analogs offer higher reactivity but pose safety risks; trifluoromethyl groups enhance stability but may hinder reductions.

Functional Groups : Hydroxy substitutions increase polarity and alter melting points, critical for purification and formulation.

Biocatalytic Efficiency : Co-solvents like ChAc/Lys or glycerol significantly enhance yields and selectivity, suggesting solvent engineering as a key optimization strategy .

Q & A

Q. What synthetic routes are recommended for preparing 2-Chloro-1-(3,5-difluorophenyl)ethanone, and how do reaction conditions affect yield?

The compound is commonly synthesized via Friedel-Crafts acylation of 1,3-difluorobenzene using chloroacetyl chloride and a Lewis acid catalyst (e.g., AlCl₃). Optimal yields (70–85%) are achieved at low temperatures (0–5°C) in anhydrous dichloromethane. Excess acyl chloride (1.2–1.5 eq) improves conversion, while moisture control prevents catalyst deactivation. Alternative methods include halogen exchange on brominated analogs (e.g., 2-bromo-1-(3,5-difluorophenyl)ethanone) using Cl⁻ sources like LiCl in polar aprotic solvents .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral signatures should researchers expect?

- ¹H NMR : A singlet at δ 4.8–5.2 ppm for the CH₂Cl group.

- ¹⁹F NMR : Two doublets (δ -110 to -115 ppm) for the 3,5-difluoro substituents.

- IR : Strong carbonyl stretch at ~1700 cm⁻¹.

- Mass Spectrometry : Exact mass [M+H]⁺ = 191.02 (calculated using high-resolution MS) . X-ray crystallography (for analogs) confirms planarity of the difluorophenyl ring and bond angles .

Q. How do the 3,5-difluoro substituents influence the compound’s physical properties (e.g., solubility, melting point)?

The electron-withdrawing fluoro groups reduce electron density on the aromatic ring, lowering solubility in polar solvents (e.g., ~2.5 mg/mL in water at 25°C) compared to non-fluorinated analogs. The melting point (observed: 102–104°C) is higher than chloroacetophenone derivatives due to increased dipole interactions .

Q. What are common impurities in synthesis, and how can they be mitigated?

Impurities include unreacted starting materials (1,3-difluorobenzene), over-acylated byproducts, and hydrolysis products (e.g., 3,5-difluorobenzoic acid). Purity (>98%) is achievable via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol. HPLC analysis with a C18 column (acetonitrile/water gradient) identifies residual chlorinated intermediates .

Q. What storage conditions are recommended to maintain stability?

Store in amber vials under inert gas (argon) at –20°C to prevent degradation via hydrolysis or photolytic cleavage. Desiccants (silica gel) mitigate moisture-induced decomposition .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of the chloroacetyl group in nucleophilic substitutions?

Density Functional Theory (DFT) calculations reveal that the 3,5-difluoro substituents increase the electrophilicity of the carbonyl carbon (partial charge: +0.42 vs. +0.31 in non-fluorinated analogs). Frontier molecular orbital analysis shows a lowered LUMO energy (–1.8 eV), facilitating nucleophilic attack. These predictions align with experimental SN2 reaction rates using amines or thiols .

Q. What mechanistic insights explain contradictory yield data in scaled-up syntheses?

Scaling from milligram to gram quantities often reduces yields due to inefficient heat dissipation, leading to side reactions (e.g., polyacylation). Process optimization via flow chemistry (residence time <10 min) or microwave-assisted synthesis (80°C, 15 min) improves reproducibility. Kinetic studies on analogous compounds suggest pseudo-first-order dependence on acyl chloride concentration .

Q. How do fluorine substituents affect molecular packing in crystallographic studies?

X-ray data for structurally similar compounds (e.g., 1-[4-(3,5-difluorobenzyloxy)phenyl]ethanone) show that fluorine atoms engage in weak C–F⋯H–C interactions (2.8–3.2 Å), creating a layered crystal lattice. This packing reduces melting entropy, correlating with higher thermal stability .

Q. What strategies resolve electronic effects in catalytic applications (e.g., as a ligand precursor)?

The electron-deficient aromatic ring enhances metal coordination in Pd-catalyzed cross-couplings. Comparative studies with 2-chloro-1-(2,4-dimethylphenyl)ethanone show higher catalytic turnover (TON = 1,200 vs. 800) when used as a ligand scaffold due to stronger π-backbonding .

Q. How does the compound’s electronic structure influence its utility in synthesizing heterocycles?

The chloroacetyl group undergoes cyclocondensation with thioureas to form thiazoles, with fluorine substituents stabilizing intermediates via resonance. In a case study, reaction with 2-aminopyridine yielded a fluorinated thiazolo[5,4-b]pyridine (87% yield), demonstrating enhanced bioactivity compared to non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.